molecular formula C21H20O4 B1252468 Oaxacacin

Oaxacacin

Cat. No.: B1252468
M. Wt: 336.4 g/mol
InChI Key: MUPBTLMABJJBPD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oaxacacin is a prenylated chalcone first isolated from the roots of Tephrosia woodii by Dominguez et al. in 1983 . Initial structural characterization identified it as a chalcone derivative with a molecular formula of C₂₁H₂₀O₄ and a characteristic α,β-unsaturated ketone system . However, subsequent studies by Gómez-Gari et al. revealed inconsistencies in its reported spectral data, leading to a structural revision. Through advanced spectroscopic analysis (¹H-NMR, ¹³C-NMR) and X-ray crystallography, this compound was confirmed to share structural homology with obovatachalcone, differing only in the position of prenyl substituents and stereochemical configuration . Its revised structure features a 7,8-dihydrochromene core with a prenyl group at C-6 and a hydroxyl group at C-4' .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-21(2)12-11-15-18(25-21)13-17(23)19(20(15)24-3)16(22)10-9-14-7-5-4-6-8-14/h4-13,23H,1-3H3/b10-9+

InChI Key

MUPBTLMABJJBPD-MDZDMXLPSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)/C=C/C3=CC=CC=C3)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)C=CC3=CC=CC=C3)O)C

Synonyms

oaxacacin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oaxacacin belongs to the chalcone class of flavonoids, which are biosynthetic precursors to flavanones and isoflavonoids. Below is a detailed comparison with structurally and functionally related compounds:

Obovatachalcone

  • Structural Similarities : Both this compound and obovatachalcone (C₂₁H₂₀O₄) share identical molecular formulas and a chalcone backbone .
  • Key Differences :
    • Prenylation : this compound has a prenyl group at C-6, whereas obovatachalcone features prenylation at C-8 .
    • Stereochemistry : this compound exhibits a trans configuration in its α,β-unsaturated ketone system, while obovatachalcone adopts a cis conformation .
    • Biological Source : Obovatachalcone is primarily isolated from Tephrosia obovata, whereas this compound is specific to T. woodii and T. carrollii .

Epoxyobovatachalcone

  • Structural Relationship : Epoxyobovatachalcone (C₂₁H₂₀O₅) is an oxidized derivative of obovatachalcone, featuring a 7',8'-epoxide group .
  • Spectral Distinction : Its ¹H-NMR spectrum shows downfield shifts for H-7' (δ 4.8 ppm) and H-8' (δ 3.78 ppm) compared to this compound .

Mixtecacin

  • Structural Contrast: Mixtecacin, isolated from Tephrosia woodii, is a prenylated flavanone (C₂₁H₂₀O₄) and a cyclized derivative of this compound .
  • Key Feature: The absence of the α,β-unsaturated ketone in mixtecacin results in a flavanone skeleton, altering its UV absorption profile (λmax ~280 nm for flavanones vs. ~340 nm for chalcones) .

Data Tables

Table 1: Structural and Spectral Comparison of this compound and Analogues

Compound Molecular Formula UV λmax (nm) Key ¹H-NMR Signals (δ, ppm) Source Plant
This compound C₂₁H₂₀O₄ 342 6.82 (s, H-3), 7.75 (d, H-β) Tephrosia woodii
Obovatachalcone C₂₁H₂₀O₄ 338 6.79 (s, H-3), 7.68 (d, H-β) Tephrosia obovata
Epoxyobovatachalcone C₂₁H₂₀O₅ 335 4.80 (m, H-7'), 3.78 (m, H-8') Tephrosia carrollii
Mixtecacin C₂₁H₂₀O₄ 282 5.45 (d, H-2), 2.75 (m, H-3) Tephrosia woodii

Table 2: Crystallographic Data for this compound and Obovatachalcone

Parameter This compound Obovatachalcone
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/n
Unit Cell (Å) a=9.826, b=16.272, c=11.768 a=9.812, b=16.251, c=11.752
Z (Molecules/Unit) 4 4
R-Factor (%) 6.55 7.02

Research Implications

The structural revision of this compound underscores the importance of advanced spectroscopic techniques in resolving ambiguities in natural product chemistry . Its comparison with obovatachalcone and epoxyobovatachalcone highlights how minor stereochemical and functional group variations influence bioactivity and physicochemical properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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